molecular formula C10H11N3O B11727528 3-(4-Methylbenzyl)-1,2,4-oxadiazol-5-amine

3-(4-Methylbenzyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11727528
M. Wt: 189.21 g/mol
InChI Key: VMKOBAPHEXRYEP-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains an oxadiazole ring This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, leading to the formation of the oxadiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

3-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways and targets can vary depending on the specific application and organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its potential as an antimicrobial and anticancer agent sets it apart from other similar compounds .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H2,11,12,13)

InChI Key

VMKOBAPHEXRYEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NOC(=N2)N

Origin of Product

United States

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